(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid
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Overview
Description
(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds with the tert-butoxycarbonyl group have been reported to exhibit antibacterial activities .
Mode of Action
A possible mechanism of action of a nucleophilic substitution reaction through an intramolecular hydrogen bonding could be widely applied in the organic syntheses of particular enantiomers .
Biochemical Pathways
The tert-butoxycarbonyl group is known to be used in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butoxycarbonyl group is known to be a protecting group, introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction . This suggests that it may influence the bioavailability of the compound.
Result of Action
Derivatives of compounds with the tert-butoxycarbonyl group have been reported to exhibit better antibacterial activities against certain bacterial strains .
Action Environment
The use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been reported to be more efficient, versatile, and sustainable compared to the batch .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of piperidine with tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as pyridine at low temperatures . The difluorination of the piperidine ring can be achieved using electrophilic fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Boc removal is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc removal yields the free amine, which can be further derivatized.
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid: Similar structure but with only one fluorine atom.
(S)-1-(tert-Butoxycarbonyl)-piperidine-2-carboxylic acid: Lacks fluorine atoms, resulting in different reactivity and stability.
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid is unique due to the presence of two fluorine atoms, which significantly alter its electronic properties and reactivity compared to similar compounds. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and other specialized applications .
Properties
IUPAC Name |
(2S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYLYGCFFXJNQM-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C[C@H]1C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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